2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoles. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a cyano group, an ethoxy group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of an appropriate isoindole derivative with ethyl cyanoacetate under basic conditions, followed by hydrolysis and cyclization to form the final product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the cyano group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The ethoxy and hydroxy groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds include other isoindole derivatives, such as:
- 1H-Isoindole-5-carboxylic acid derivatives
- 2-(4-Hydroxybenzyl)isoindole-1,3-dione
- 2-(2-Methoxyphenyl)-1,3-dihydroisoindole Compared to these compounds, 2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific functional groups, which provide distinct chemical reactivity and potential applications .
Properties
Molecular Formula |
C21H14N2O7 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[4-[(E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-enyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C21H14N2O7/c1-2-30-21(29)16(10-22)17(24)11-3-6-13(7-4-11)23-18(25)14-8-5-12(20(27)28)9-15(14)19(23)26/h3-9,24H,2H2,1H3,(H,27,28)/b17-16+ |
InChI Key |
XBXAHOZZTYBNPH-WUKNDPDISA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)/O)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O)C#N |
Origin of Product |
United States |
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